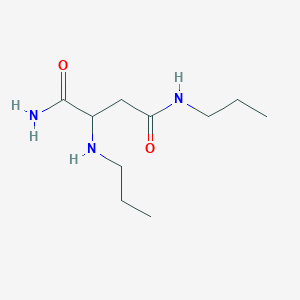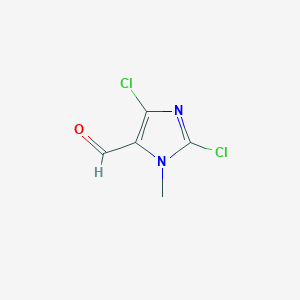
2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde
Übersicht
Beschreibung
“2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1240526-82-2 . It has a molecular weight of 179 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde . Its InChI Code is 1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 52-54 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Imidazole derivatives have been recognized for their antibacterial properties. The presence of the imidazole ring in compounds is associated with significant antibacterial activity. This is particularly relevant in the context of increasing antibiotic resistance, where new antibacterial agents are in high demand. The dichloro and carbaldehyde groups in 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde may contribute to its potential as a novel antibacterial compound, offering a new avenue for the development of antibiotics .
Antifungal Applications
Similar to their antibacterial properties, imidazole derivatives also exhibit antifungal activity. This makes them valuable in the treatment of fungal infections, which can be particularly challenging to treat due to the eukaryotic nature of fungi, which is closely related to human cells. The specificity of the imidazole ring can help in targeting fungal cells while minimizing effects on human cells .
Anticancer Research
Imidazole-containing compounds have shown promise in anticancer research. They can interact with various biological targets involved in cancer progression, such as enzymes, receptors, and DNA/RNA. The structural features of 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde could be exploited to design drugs that specifically target cancer cells, potentially leading to new treatments for various types of cancer .
Antiviral Agents
The imidazole ring is a common feature in many antiviral drugs. It can be used to disrupt viral replication by interfering with the enzymes that viruses use to reproduce. Given the ongoing need for effective antiviral agents, especially in the wake of global pandemics, the study of imidazole derivatives like 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde could lead to the development of new antiviral medications .
Agricultural Chemicals
Imidazole derivatives are used in agriculture to protect crops from pests and diseases. They can function as fungicides, herbicides, and insecticides. The structural adaptability of imidazole allows for the synthesis of compounds that are effective against a broad spectrum of agricultural threats, potentially including those resistant to current treatments .
Material Science
Imidazole and its derivatives are integral to the development of materials with advanced properties. They can be used in the synthesis of polymers, coatings, and other materials that require specific chemical functionalities. The unique chemical structure of 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde could be utilized in creating new materials with desirable properties such as increased durability, conductivity, or biocompatibility .
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
For instance, one reaction involving imidazole derivatives proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
Imidazole derivatives are known to play a role in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Eigenschaften
IUPAC Name |
2,5-dichloro-3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLFBAFYAPUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
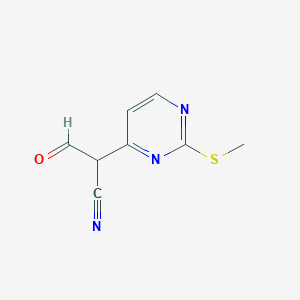
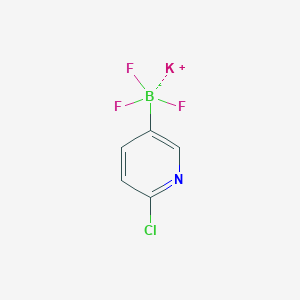
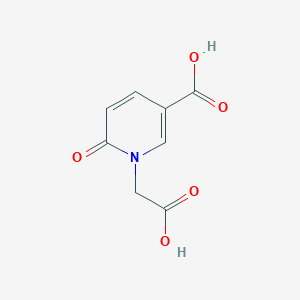
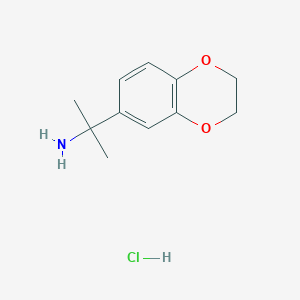




![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
